3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-2-4-12(5-3-11)7-6-8(13)10-9(7)14/h7H,2-6H2,1H3,(H,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZROCRXWRBNMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylpiperazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperazine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions, enabling derivatization for pharmacological optimization. Key examples include:
For instance, alkylation with methyl iodide introduces a methyl group to the piperazine nitrogen, forming 3-(4-methylpiperazin-1-yl)-1-aryl derivatives. These modifications significantly enhance anticonvulsant efficacy in maximal electroshock (MES) tests .
Oxidation Reactions
The pyrrolidine-2,5-dione ring undergoes oxidation under controlled conditions:
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Ring Oxidation : Treatment with KMnO₄ in acidic media converts the dione into a dicarboxylic acid derivative.
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Side-Chain Oxidation : The methyl group on the piperazine moiety oxidizes to a carboxyl group using CrO₃/H₂SO₄, yielding polar metabolites for pharmacokinetic studies.
Ring-Opening Reactions
Hydrolysis under acidic or basic conditions cleaves the pyrrolidine ring:
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Acidic Hydrolysis (HCl/H₂O, reflux): Produces 4-methylpiperazine and succinic acid derivatives.
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Basic Hydrolysis (NaOH/EtOH, 80°C): Generates open-chain amides, which are intermediates for further functionalization .
Condensation and Cyclization Reactions
The compound participates in multicomponent reactions to form fused heterocycles. For example:
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Imine Formation : Reacts with aromatic aldehydes and amines in toluene under acid catalysis to form spirocyclic pyrrolidine-2,3-diones .
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Mechanistic Insight : Density functional theory (DFT) studies reveal that protonation of the imine intermediate facilitates nucleophilic attack by the enol form of ethyl 2,4-dioxovalerate, leading to cyclization .
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s mechanism of action involves non-covalent interactions:
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Sodium Channel Modulation : Binds to voltage-gated sodium channels (site 2) with moderate affinity (IC₅₀ = 42 µM), stabilizing the inactivated state to reduce neuronal excitability .
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GABAergic Effects : Enhances GABA-A receptor Cl⁻ currents at 100 µM, contributing to anticonvulsant activity .
Comparative Reactivity of Structural Analogs
The reactivity profile varies with substituents on the pyrrolidine ring:
| Analog Structure | Key Reaction | Outcome |
|---|---|---|
| 3-Aryl derivatives | Electrophilic aromatic substitution | Halogenated or nitrated aryl products |
| 3-Spirocycloalkyl analogs | Resistance to hydrolysis | Stable under physiological conditions |
Spirocycloalkyl derivatives exhibit reduced reactivity due to steric hindrance, rendering them inactive in anticonvulsant screens .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, forming CO₂ and methylpiperazine fragments.
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Photodegradation : UV exposure (λ = 254 nm) induces ring contraction to pyrrole derivatives.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may bind to neuronal voltage-sensitive sodium channels, influencing their activity and thereby exerting anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
The pharmacological profile of pyrrolidine-2,5-dione derivatives is highly sensitive to structural variations, including:
- Substituents at position 3 of the pyrrolidine ring
- Linker length and flexibility between the dione core and cyclic amines
- Substituents on the aryl/piperazine moiety
Table 1: Key Structural Features and Activity of Selected Compounds
Structure-Activity Relationship (SAR) Insights
Position 3 Substituents :
- Aromatic groups (e.g., phenyl, thiophene) enhance anticonvulsant activity by promoting hydrophobic interactions with ion channels .
- Electron-withdrawing groups (e.g., Cl, CF₃) on aryl rings significantly boost potency, as seen in (ED₅₀ = 14.18 mg/kg) .
Linker Optimization :
- Propyl linkers improve bioavailability and reduce neurotoxicity compared to shorter chains .
- Methylene linkers (e.g., in compound 22) maintain conformational flexibility, aiding target engagement .
Piperazine vs. Morpholine :
- 4-Methylpiperazine derivatives exhibit stronger anticonvulsant activity than morpholine analogues, likely due to enhanced receptor affinity .
- Morpholine-containing compounds (e.g., compound 4) show balanced ion channel inhibition but lower potency .
Sedation and Side Effects :
- Compounds with 4-methylpiperazine (e.g., compound 22) demonstrate minimal locomotor impairment at therapeutic doses, unlike morpholine or thiophene derivatives, which may cause sedation at higher doses .
Mechanistic Comparisons
- Ion Channel Modulation: 3-(4-Methylpiperazin-1-yl) derivatives inhibit voltage-gated sodium (Naᵥ) and L-type calcium (Caᵥ) channels, a dual mechanism shared with compound 4 but with higher efficacy . Thiophene-substituted analogues () show moderate Naᵥ/Caᵥ inhibition, correlating with antinociceptive effects .
GABAergic and Receptor Interactions :
- Compound 22 binds to GABAA receptors, enhancing inhibitory neurotransmission, while spirocycloalkyl derivatives () are inactive, underscoring the necessity of aromatic substituents .
Biological Activity
3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a piperazine substituent, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anti-inflammatory Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anti-inflammatory effects. A study involving various derivatives showed that they could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharides (LPS) .
Case Study: Cytokine Inhibition
In a comparative analysis, the most potent derivative demonstrated an inhibition rate of up to 85% at high concentrations (100 µg/mL), significantly outperforming traditional anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Using the broth microdilution method, the compound exhibited notable antibacterial activity across these strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to known antibiotics .
Anticancer Potential
Emerging studies suggest that this compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in cancer progression by modulating immune responses . This inhibition can potentially enhance anti-tumor immunity and is being explored for therapeutic applications in oncology.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-α production | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer potential | IDO inhibition |
Mechanistic Insights
The biological activities of this compound are believed to be mediated through several mechanisms:
- Cytokine Modulation : The compound alters signaling pathways involved in inflammation.
- Membrane Interaction : Its structural components allow it to interact with bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : Specifically targets IDO, affecting tryptophan metabolism and immune modulation.
Q & A
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ, k𝒹) to receptors . Cryo-EM or X-ray crystallography resolves 3D binding poses, while NMR-based STD experiments map interaction epitopes . Fluorescence anisotropy quantifies conformational changes in target proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
